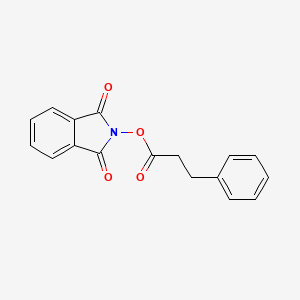
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-aminothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . Compounds with a 2-aminothiazole scaffold have been used in drug development due to their various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds, such as 4,5-substituted-2-aminothiazoles, have been synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Applications De Recherche Scientifique
PET Imaging for Serotonin Receptor Analysis
Research indicates that derivatives similar to N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide are used in PET (Positron Emission Tomography) imaging for analyzing serotonin (5-HT) receptors. For instance, [(18)F]p-MPPF, a compound utilized for 5-HT(1A) receptor imaging, demonstrates the utility of such compounds in quantitative imaging of serotonin receptors in the brain. This application is crucial for understanding the role of serotonin in various psychiatric and neurological disorders (Passchier et al., 2000).
Epileptogenic Zone Localization in Epilepsy
Another application involves the use of 18F-MPPF PET in the presurgical evaluation of drug-resistant temporal lobe epilepsy (TLE). The study shows how voxel-based analysis of asymmetry index maps increases the specificity of 18F-MPPF PET abnormalities for localizing the epileptogenic zone in TLE patients (Didelot et al., 2010).
Understanding Metabolic Pathways
Research on the metabolism and disposition of similar compounds, such as SB-649868, an orexin receptor antagonist, in humans provides insight into the metabolic pathways, including oxidation and subsequent rearrangements, that these types of compounds undergo. Such studies are vital for drug development and safety assessments (Renzulli et al., 2011).
Neurotransmitter System Studies
Compounds structurally related to this compound are also used in studies to delineate neurotransmitter systems, such as the serotonergic system in the human brain. This includes investigations into receptor distribution and the potential effects of neurotransmitter level changes on receptor binding and function (Bräutigam et al., 1998).
Clinical Toxicity Analysis
The compound's structure is also relevant in the analysis of clinical toxicity associated with the recreational use of psychoactive substances. Studies like those on 25I-NBOMe toxicity highlight the importance of understanding the pharmacological and toxicological profiles of compounds acting on serotonin receptors, which could relate to the safety evaluations of structurally related compounds (Hill et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit various biological activities, including antimicrobial and anticancer activities .
Propriétés
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-16-8-2-12(3-9-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNXODAMVPVMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2688918.png)

![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2688922.png)




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2688931.png)
![4-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)
